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molecular formula C16H12N2O2 B8300577 6-Amino-2-(1,3-benzodioxol-5-yl)-quinoline

6-Amino-2-(1,3-benzodioxol-5-yl)-quinoline

Cat. No. B8300577
M. Wt: 264.28 g/mol
InChI Key: YOAWUZHTJDKDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968558B2

Procedure details

10% Pd/C (0.29 g, 0.27 mmol) is added to 2-(1,3-benzodioxol-5-yl)-6-nitroquinoline (2.0 g, 6.80 mmol) in methanol/THF (80 ml/80 ml). The mixture is hydrogenated at r.t. for 2 hours. The catalyst is filtered off and the filtrate is concentrated to afford 1.31 g (73%) of the titled product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[CH:19]=[CH:18][C:17]4[C:12](=[CH:13][CH:14]=[C:15]([N+:20]([O-])=O)[CH:16]=4)[N:11]=3)=[CH:9][C:4]=2[O:3][CH2:2]1>CO.C1COCC1.[Pd]>[NH2:20][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([C:8]1[CH:7]=[CH:6][C:5]3[O:1][CH2:2][O:3][C:4]=3[CH:9]=1)[CH:19]=[CH:18]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2=NC1=CC=C(C=C1C=C2)[N+](=O)[O-]
Name
methanol THF
Quantity
80 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
0.29 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C2C=CC(=NC2=CC1)C1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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